molecular formula C9H8N2O4 B061784 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole CAS No. 175277-13-1

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole

Cat. No.: B061784
CAS No.: 175277-13-1
M. Wt: 208.17 g/mol
InChI Key: DHPRMYPNMBXVMX-UHFFFAOYSA-N
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Description

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid can yield isoxazole derivatives . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole undergoes several types of chemical reactions, including:

Scientific Research Applications

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 3-methyl-5-(1,2-oxazol-5-yl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRMYPNMBXVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352168
Record name Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-13-1
Record name Methyl 3-methyl[5,5′-biisoxazole]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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